molecular formula C10H11N3O4S2 B1394301 ({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid CAS No. 1239731-59-9

({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid

Cat. No.: B1394301
CAS No.: 1239731-59-9
M. Wt: 301.3 g/mol
InChI Key: HHAVKWOOEQQCFH-UHFFFAOYSA-N
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Description

({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, and a methoxymethyl group attached to the 2-position of the thiadiazole ring The presence of a thioacetic acid moiety further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a thiosemicarbazide derivative, with a carbonyl compound under acidic conditions to form the thiadiazole ring.

    Introduction of the Pyrimidine Ring: The thiadiazole intermediate is then reacted with a suitable reagent, such as a chloroacetyl chloride, to introduce the pyrimidine ring through a cyclization reaction.

    Methoxymethylation: The resulting compound is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base, such as sodium hydride, to introduce the methoxymethyl group.

    Thioacetic Acid Formation: Finally, the compound is treated with thioacetic acid under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

    Condensation: Aldehydes or ketones; reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of novel drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including organic semiconductors and sensors.

    Chemical Biology: The compound has been utilized in chemical biology research to probe cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of ({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Signaling Pathways: The compound can modulate cellular signaling pathways by interacting with key proteins involved in these pathways.

    Induce Apoptosis: In cancer cells, the compound has been shown to induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    ({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    ({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)butyric acid: Contains a butyric acid moiety.

    ({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)benzoic acid: Features a benzoic acid moiety.

Uniqueness

({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[2-(methoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-17-3-7-12-13-8(14)2-6(11-10(13)19-7)4-18-5-9(15)16/h2H,3-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVKWOOEQQCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=O)C=C(N=C2S1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid
Reactant of Route 2
({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid
Reactant of Route 3
({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid
Reactant of Route 4
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({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid
Reactant of Route 5
Reactant of Route 5
({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid
Reactant of Route 6
({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid

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